

## **GV-58 compound structure and properties**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | GV-58     |           |
| Cat. No.:            | B10769207 | Get Quote |

## **An In-Depth Technical Guide to GV-58**

Authored for Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**GV-58** is a novel small molecule compound identified as a potent and selective agonist for N-type and P/Q-type voltage-gated calcium (Ca²+) channels.[1][2][3] Developed as a modification of (R)-roscovitine, **GV-58** has demonstrated significant potential in preclinical research, particularly for conditions associated with neuromuscular weakness, such as Lambert-Eaton myasthenic syndrome (LEMS) and amyotrophic lateral sclerosis (ALS).[4][5][6] This document provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to **GV-58**. Detailed experimental protocols and signaling pathway diagrams are included to facilitate further research and development.

# Compound Structure and Physicochemical Properties

**GV-58**, with the IUPAC name (2R)-2-[[6-[(5-methylthiophen-2-yl)methylamino]-9-propylpurin-2-yl]amino]butan-1-ol, is a purine derivative.[4][7] Its chemical structure is distinguished by modifications from its parent compound, (R)-roscovitine, which enhance its efficacy as a calcium channel agonist while reducing its activity as a cyclin-dependent kinase (CDK) antagonist.[5]



Table 1: Physicochemical Properties of GV-58

| Property          | Value                                                           | Source |
|-------------------|-----------------------------------------------------------------|--------|
| Molecular Formula | C18H26N6OS                                                      | [7]    |
| Molecular Weight  | 374.5 g/mol                                                     | [3][7] |
| CAS Number        | 1402821-41-3                                                    | [3][7] |
| Appearance        | White to off-white powder                                       | N/A    |
| Solubility        | DMSO: ≥ 75 mg/mL (200.26 mM) Ethanol: 75 mg/mL Water: Insoluble | [1][3] |
| Storage           | Powder: -20°C for 3 years In solvent: -80°C for 1 year          | [1][3] |

# Mechanism of Action and Pharmacological Properties

**GV-58** functions as a positive allosteric modulator of Cav2.2 (N-type) and Cav2.1 (P/Q-type) voltage-gated calcium channels.[2][5] These channels are critical for regulating neurotransmitter release at synapses.[2] The primary mechanism of **GV-58** involves slowing the deactivation (closing) of these channels, which leads to a substantial increase in presynaptic Ca<sup>2+</sup> influx during neuronal activity.[1][5] This enhanced calcium entry subsequently increases the quantity of neurotransmitter released from the presynaptic terminal. [8][9]

Recent studies have also indicated that **GV-58** can modulate other ion channels, including voltage-gated Na<sup>+</sup> currents (INa), where it has been shown to enhance both transient and late components.[4]

Table 2: Pharmacological Properties of GV-58



| Parameter               | Target Channel                                | Value (EC50 / IC50) | Notes  |
|-------------------------|-----------------------------------------------|---------------------|--------|
| Agonist Activity (EC50) | N-type Ca <sup>2+</sup> Channel<br>(Cav2.2)   | 7.21 μΜ             | [1][3] |
| Agonist Activity (EC50) | P/Q-type Ca <sup>2+</sup><br>Channel (Cav2.1) | 8.81 μΜ             | [1][3] |
| Effect on INa (EC50)    | Peak Voltage-Gated<br>Na+ Current             | 8.9 μΜ              | [4]    |
| Effect on INa (EC50)    | Late Voltage-Gated<br>Na+ Current             | 2.6 μΜ              | [4]    |

## **Signaling Pathway and Experimental Workflows**

**GV-58**'s therapeutic potential lies in its ability to enhance weakened synaptic transmission. By targeting presynaptic calcium channels, it directly influences the core machinery of neurotransmitter release.



Click to download full resolution via product page

Caption: Mechanism of **GV-58** at the presynaptic terminal.



The workflow for evaluating compounds like **GV-58** often involves a multi-step process, from initial screening to in vivo validation.





Click to download full resolution via product page

Caption: Workflow for evaluation of novel calcium channel agonists.

## **Key Experimental Protocols**

This protocol is used to measure the effect of **GV-58** on specific ion channel currents (e.g., Cav2.2, Cav2.1, Nav).

- Cell Preparation: Pituitary GH₃ cells or other suitable cell lines expressing the target channels are cultured under standard conditions.[4]
- Solutions:
  - External Solution (Ca<sup>2+</sup>-free, for INa): Composed of (in mM): 150 NaCl, 5 KCl, 1 MgCl<sub>2</sub>, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.[4]
  - Pipette Internal Solution: Composed of (in mM): 130 Cs-aspartate, 20 CsCl, 1 MgCl<sub>2</sub>, 10 HEPES, 0.1 EGTA, 3 Na<sub>2</sub>ATP, and 0.1 Na<sub>2</sub>GTP, adjusted to pH 7.2 with CsOH.[4]
- Recording:
  - Establish whole-cell patch-clamp configuration.
  - Hold the cell at a membrane potential of -80 mV.
  - Apply depolarizing voltage steps (e.g., to -10 mV for 30 ms) to elicit currents.
  - Record baseline currents in the vehicle control solution.
  - Perfuse the bath with the desired concentration of GV-58 (e.g., 1-50 μM) and repeat the voltage-step protocol.
  - Analyze changes in current amplitude, activation, and deactivation kinetics.

This protocol assesses the effect of **GV-58** on neurotransmitter release at a functional synapse.



 Preparation: Dissect a nerve-muscle preparation (e.g., mouse phrenic nerve-diaphragm or epitrochleoanconeus muscle) and place it in a recording chamber with oxygenated Ringer's solution.[6]

#### Recording:

- Place a stimulating electrode on the motor nerve and an intracellular recording electrode in a muscle fiber near the end-plate region.
- Stimulate the nerve to evoke end-plate potentials (EPPs). Record spontaneous miniature end-plate potentials (mEPPs) without stimulation.
- Establish a baseline recording in a vehicle control solution (e.g., 0.1% DMSO).[10]
- Apply GV-58 (typically 50 μM) to the bath and allow it to incubate for at least 30 minutes.
  [8]
- Repeat the stimulation and recording protocol in the presence of GV-58.

#### Analysis:

- Measure the amplitudes of EPPs and mEPPs.
- Calculate the quantal content (mean EPP amplitude / mean mEPP amplitude) to quantify neurotransmitter release. An increase in quantal content indicates enhanced release.[8]

## **Therapeutic Potential and Future Directions**

**GV-58** has shown considerable promise in preclinical models of neuromuscular disorders characterized by deficient neurotransmitter release. In mouse models of LEMS, **GV-58** restores function at the neuromuscular junction.[1][8] Furthermore, in an experimental model of ALS, daily administration of **GV-58** delayed disease progression and helped maintain synapse innervation.[6]

While its primary action is on N- and P/Q-type calcium channels, its secondary effects on other ion channels, such as sodium channels, warrant further investigation.[4][9] Future research should focus on optimizing its pharmacokinetic profile, evaluating long-term safety, and exploring its efficacy in a broader range of neurological and neuromuscular diseases. The



selective enhancement of synaptic transmission by **GV-58** represents a valuable therapeutic strategy for conditions where neuronal communication is compromised.[9]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. GV-58 | Cav2.2 channel agonist | Hello Bio [hellobio.com]
- 3. selleckchem.com [selleckchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Cav2 calcium channel modifier GV-58 shows beneficial effects in experimental ALS | BioWorld [bioworld.com]
- 7. GV-58 | C18H26N6OS | CID 71463101 PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Evaluation of a Novel Calcium Channel Agonist for Therapeutic Potential in Lambert– Eaton Myasthenic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of GV-58, a calcium channel modifier, on synaptic transmission at the larval Drosophila and crayfish neuromuscular junctions PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effect of GV-58, a calcium channel modifier, on synaptic transmission at the larval Drosophila and crayfish neuromuscular junctions | microPublication [micropublication.org]
- To cite this document: BenchChem. [GV-58 compound structure and properties].
  BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10769207#gv-58-compound-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com